molecular formula C17H21N3O4S B4737263 6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4737263
M. Wt: 363.4 g/mol
InChI Key: SEAANJSJLCKMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, methoxy groups, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common approach is the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to introduce the thioxo and pyrrolidinone groups. The reaction conditions often include the use of solvents like ethanol or xylene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and solvents, as well as reaction conditions, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy and isoquinoline structure but lacks the thioxo and pyrrolidinone groups.

    6,7-Dimethoxy-2,4-quinazolinedione: Similar quinazolinone core but different functional groups.

Uniqueness

6,7-Dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of methoxy, thioxo, and pyrrolidinone groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-13-9-11-12(10-14(13)24-2)18-17(25)20(16(11)22)8-4-7-19-6-3-5-15(19)21/h9-10H,3-8H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAANJSJLCKMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCCN3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
6,7-dimethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.